Cas no 2219409-06-8 (3-(methoxymethyl)-1,2-oxazole-4-carbaldehyde)

3-(Methoxymethyl)-1,2-oxazole-4-carbaldehyde is a versatile heterocyclic aldehyde featuring a methoxymethyl-substituted oxazole core. This compound is of significant interest in organic synthesis due to its reactive aldehyde group, which facilitates further functionalization, such as condensation or nucleophilic addition reactions. The methoxymethyl moiety enhances solubility in polar solvents, improving its utility in synthetic applications. Its oxazole ring contributes to stability while offering a platform for constructing more complex heterocyclic systems. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of biologically active molecules. Its well-defined structure and reactivity make it a reliable building block for advanced synthetic workflows.
3-(methoxymethyl)-1,2-oxazole-4-carbaldehyde structure
2219409-06-8 structure
Product Name:3-(methoxymethyl)-1,2-oxazole-4-carbaldehyde
CAS No:2219409-06-8
MF:C6H7NO3
MW:141.124681711197
CID:5154868
PubChem ID:137952136
Update Time:2025-10-28

3-(methoxymethyl)-1,2-oxazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(methoxymethyl)-1,2-oxazole-4-carbaldehyde
    • Inchi: 1S/C6H7NO3/c1-9-4-6-5(2-8)3-10-7-6/h2-3H,4H2,1H3
    • InChI Key: SYTZHUPSVSZOSQ-UHFFFAOYSA-N
    • SMILES: O1C=C(C=O)C(COC)=N1

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Additional information on 3-(methoxymethyl)-1,2-oxazole-4-carbaldehyde

Introduction to 3-(methoxymethyl)-1,2-oxazole-4-carbaldehyde (CAS No: 2219409-06-8)

3-(methoxymethyl)-1,2-oxazole-4-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 2219409-06-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aldehyde features a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and synthetic biology. The compound's molecular structure incorporates an oxazole ring, a moiety well-known for its presence in various biologically active molecules, alongside a formyl group and a methoxymethyl substituent, which contribute to its diverse reactivity and utility.

The oxazole core of 3-(methoxymethyl)-1,2-oxazole-4-carbaldehyde is a five-membered aromatic ring containing two nitrogen atoms. This structural motif is frequently encountered in natural products and pharmaceuticals due to its ability to engage in hydrogen bonding and exhibit favorable electronic properties. The presence of the aldehyde group at the 4-position of the oxazole ring enhances the compound's reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Furthermore, the methoxymethyl (methyl ether) group at the 3-position introduces additional functionalization possibilities, enabling further derivatization and exploration of its chemical space.

In recent years, there has been growing interest in oxazole derivatives as scaffolds for drug discovery. Their structural versatility allows for the design of molecules with tailored biological activities. For instance, studies have highlighted the potential of oxazole-containing compounds as antimicrobial agents, antiviral agents, and even as components in anticancer therapies. The aldehyde functionality in 3-(methoxymethyl)-1,2-oxazole-4-carbaldehyde provides a reactive site for condensation reactions with various nucleophiles, facilitating the construction of more intricate molecular architectures.

One of the most compelling aspects of this compound is its role as a building block in synthesizing pharmacologically relevant molecules. The oxazole ring is known to be a privileged scaffold in medicinal chemistry due to its prevalence in bioactive natural products. For example, derivatives of oxazole have been investigated for their anti-inflammatory properties, where the ability to modulate protein-protein interactions or enzyme activity is crucial. The formyl group in 3-(methoxymethyl)-1,2-oxazole-4-carbaldehyde can be further functionalized through oxidation or reduction reactions, allowing chemists to explore different chemical pathways.

The methoxymethyl group adds an extra layer of complexity to this compound. It can participate in etherification reactions or serve as a protecting group for hydroxyl or carbonyl functionalities. This flexibility makes 3-(methoxymethyl)-1,2-oxazole-4-carbaldehyde particularly useful in multi-step synthetic routes where selective functionalization is required. Researchers have leveraged similar structural motifs to develop novel therapeutic agents targeting specific disease pathways.

Recent advancements in computational chemistry have also contributed to the study of 3-(methoxymethyl)-1,2-oxazole-4-carbaldehyde. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. Such insights are invaluable for designing derivatives with enhanced binding affinity or selectivity. For instance, virtual screening campaigns have identified oxazole-based compounds that show promise as kinase inhibitors or receptor antagonists.

The synthesis of 3-(methoxymethyl)-1,2-oxazole-4-carbaldehyde itself presents an interesting challenge due to the need to introduce multiple functional groups into the oxazole core while maintaining regioselectivity. Modern synthetic methodologies have enabled more efficient routes to this compound compared to traditional approaches. Catalytic processes and transition-metal-catalyzed reactions have been particularly useful in constructing complex heterocycles like this one with high precision.

In conclusion,3-(methoxymethyl)-1,2-oxazole-4-carbaldehyde (CAS No: 2219409-06-8) represents a fascinating example of how structural complexity can lead to novel chemical and biological properties. Its unique combination of an oxazole ring with an aldehyde and methoxymethyl substituents makes it a versatile intermediate for pharmaceutical research. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in developing next-generation therapeutics.

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